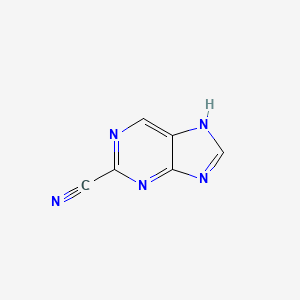

9H-Purine-2-carbonitrile

Description

BenchChem offers high-quality 9H-Purine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7H-purine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5/c7-1-5-8-2-4-6(11-5)10-3-9-4/h2-3H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSLNWIXMVCUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)C#N)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631072 | |

| Record name | 7H-Purine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95121-05-4 | |

| Record name | 7H-Purine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 9H-Purine-2-carbonitrile

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery

Executive Summary

9H-Purine-2-carbonitrile (2-cyanopurine) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its ubiquitous 6-substituted counterparts (adenine, guanine), the 2-cyano derivative offers a unique orthogonal reactivity profile. The nitrile group at the C2 position serves as a versatile "chemical handle," enabling the rapid generation of diverse libraries—from amides and imidates to tetrazoles—crucial for Structure-Activity Relationship (SAR) exploration.

This guide provides a rigorous technical analysis of 9H-Purine-2-carbonitrile, focusing on its synthesis via palladium-catalyzed cross-coupling, its physiochemical behavior, and its application in developing kinase and protease inhibitors.

Molecular Architecture & Physiochemical Properties[1]

The purine ring system is an aromatic heterocycle consisting of a pyrimidine ring fused to an imidazole ring.[1] The introduction of a cyano group at the C2 position significantly alters the electronic landscape of the molecule.

Structural Dynamics

-

Electron Withdrawal: The cyano group (-C≡N) is a strong electron-withdrawing group (EWG) via induction and resonance. This decreases the electron density of the purine ring, making the C6 position more susceptible to nucleophilic aromatic substitution (SnAr) if a leaving group is present.

-

Acidity: The EWG character increases the acidity of the N9 proton (pKa < 8.9, typical for purines), facilitating N-alkylation under mild basic conditions.

-

Tautomerism: Like most purines, 9H-Purine-2-carbonitrile exists in tautomeric equilibrium between the N7-H and N9-H forms, with the N9-H tautomer generally being thermodynamically preferred in solution.

Key Properties Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₆H₃N₅ | Core scaffold |

| Molecular Weight | 145.12 g/mol | Fragment-based drug design (FBDD) |

| H-Bond Donors | 1 (N9-H) | Receptor binding / Solvation |

| H-Bond Acceptors | 4 (N1, N3, N7, CN) | Kinase hinge binding |

| Topological PSA | ~66 Ų | Cell permeability predictor |

| LogP (Predicted) | ~ -0.5 to 0.2 | Water soluble, low lipophilicity |

| pKa (N9-H) | ~8.0 - 8.5 (Estimated) | Deprotonates at physiological pH |

Synthetic Strategies

Direct electrophilic cyanation of the purine ring is electronically unfavorable. Consequently, the most robust synthetic route involves Palladium-Catalyzed Cyanation (Cyanodehalogenation) of 2-halopurines.

Strategic Considerations

-

Substrate Selection: 2-Chloropurines are cheaper but less reactive than 2-iodopurines. Modern catalyst systems (Pd/Xantphos or Pd/dppf) allow the use of chlorides.

-

N9 Protection: The free N9-H proton can poison Pd catalysts and lead to side reactions. Therefore, N9-protection (e.g., THP, Benzyl, SEM) is a critical prerequisite before the cyanation step.

Protocol: Pd-Catalyzed Cyanation of 2-Chloro-9-substituted Purine

Objective: Synthesis of a 2-cyano-9-alkylpurine from a 2-chloropurine precursor.

Reagents:

-

Substrate: 2-Chloro-9-R-purine (1.0 equiv)

-

Cyanide Source: Zinc Cyanide (Zn(CN)₂, 0.6 equiv) [Note: Zn(CN)₂ is preferred over NaCN/KCN for solubility and safety]

-

Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (5-10 mol%)

-

Solvent: Anhydrous DMF or DMA (degassed)

-

Additive: Zinc dust (10 mol%) can accelerate the reaction by keeping Pd in the active (0) state.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a steady stream of Argon, charge a dry pressure vial with the 2-chloropurine substrate, Zn(CN)₂, Pd catalyst, and ligand.

-

Solvation: Add anhydrous, degassed DMF via syringe. The concentration should be approximately 0.1 M to 0.2 M.

-

Activation: Seal the vial and heat the reaction mixture to 100–120 °C for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift: M - Cl + CN = M - 35.5 + 26 = M - 9.5).

-

Work-up (Cyanide Safety): Cool to room temperature. Dilute with EtOAc. Quench carefully with saturated aqueous NaHCO₃ or dilute ammonia to complex any residual zinc/cyanide.

-

Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (typically MeOH/DCM gradient).

Mechanism of Action: The reaction proceeds via a catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C2-Cl bond.

-

Transmetallation: Cyanide transfers from Zn to Pd.

-

Reductive Elimination: The C2-CN bond forms, regenerating Pd(0).

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the logical flow from a 2,6-dichloropurine precursor to the target 2-cyano scaffold and its subsequent functionalization.

Figure 1: Synthetic workflow for accessing and diversifying the 9H-Purine-2-carbonitrile scaffold.

Therapeutic Applications & Case Studies

Kinase Inhibitors (CDK Antagonists)

Purines are "privileged scaffolds" for kinase inhibition because they mimic the adenine moiety of ATP.

-

Mechanism: The purine core binds to the hinge region of the kinase.

-

Role of 2-CN: In CDK inhibitors (e.g., for cancer therapy), the 2-cyano group often occupies a small hydrophobic pocket or serves as a precursor to a primary amide (via hydrolysis) which can form critical hydrogen bonds with residues like Asp145 or Lys33 in the active site.

-

Selectivity: Substitution at C2 is a known strategy to differentiate between CDK isoforms (e.g., CDK2 vs. CDK9).

Cysteine Protease Inhibitors (Cruzain)

Research into Neglected Tropical Diseases (NTDs) has identified 2-cyanopurines as potent inhibitors of Cruzain , the major cysteine protease of Trypanosoma cruzi (Chagas disease).

-

Warhead Mechanism: The nitrile carbon is electrophilic. The active site cysteine thiolate (Cys25) of the enzyme attacks the nitrile carbon, forming a reversible thioimidate adduct. This covalent reversible inhibition is a powerful strategy to increase potency and residence time.

Safety & Handling Protocols

Working with cyanides and purine synthesis requires strict adherence to safety protocols.

-

Cyanide Handling: Even when using Zn(CN)₂ (solid, less volatile than HCN), acidic workups must be avoided to prevent HCN gas evolution. Always maintain a pH > 9 during quenching.

-

Waste Disposal: All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate (OCN⁻) before disposal.

-

PPE: Double gloving and a functional fume hood are mandatory.

References

-

Direct Regioselective C-H Cyanation of Purines. Molecules, 2023.[2][3] Link

-

Synthesis of Purinecarbonitriles by Pd(0)-Catalysed Coupling. Acta Chemica Scandinavica, 1999. Link

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 2005.[4] Link

-

Discovery of 9H-purines as Potential Tubulin Polymerization Inhibitors. European Journal of Medicinal Chemistry, 2017. Link

-

Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 2025. Link

Sources

A Technical Guide to the Electronic Distribution and Reactivity of the Nitrile Group in Purines

Abstract

The introduction of a nitrile (-C≡N) group onto a purine scaffold is a powerful strategy in medicinal chemistry and chemical biology. This functional group acts as a potent electron-withdrawing modulator of the purine ring's electronic landscape and serves as a versatile synthetic handle for a wide array of chemical transformations. This guide provides an in-depth analysis of the electronic properties of the nitrile group and its profound influence on the reactivity of the purine core. We will explore key reaction classes, including nucleophilic aromatic substitution, reductions, hydrolysis, and cycloadditions, with a focus on mechanistic principles and practical experimental considerations for researchers in drug development and organic synthesis.

Introduction: The Nitrile Group as a Key Modulator in Purine Chemistry

Purine derivatives are fundamental components of nucleic acids and coenzymes, and as such, their synthetic analogues have been a cornerstone of pharmaceutical development for decades.[1] Functionalization of the purine core allows for the fine-tuning of biological activity, solubility, and metabolic stability. Among the various functional groups, the nitrile stands out for its unique combination of electronic and steric properties.

The nitrile group is a linear, sterically unobtrusive moiety characterized by a highly polarized carbon-nitrogen triple bond.[2][3][4] This polarity, coupled with its strong electron-withdrawing nature, significantly alters the reactivity of the attached purine ring, making it a key tool for synthetic chemists. Furthermore, the nitrile group itself can be transformed into a diverse range of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing access to a vast chemical space from a single intermediate.[3][5][6] This guide will dissect the underlying principles governing the reactivity of these important building blocks.

Electronic Influence of the Nitrile Group on the Purine Ring

The reactivity of nitrile-substituted purines is a direct consequence of the powerful electron-withdrawing properties of the cyano group. This influence is exerted through two primary electronic effects: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The nitrogen atom in the nitrile group is highly electronegative, leading to a strong polarization of the C-N triple bond and the C-C single bond connecting it to the purine ring.[2][3] This results in a strong, distance-dependent withdrawal of electron density from the ring through the sigma framework.

-

Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing electron density from the aromatic ring onto the nitrogen atom. This effect is most pronounced when the nitrile group is attached to positions that allow for effective delocalization, such as C6 or C8.

These combined effects render the purine ring significantly more electron-deficient (electrophilic) than its unsubstituted counterpart.[7][8] This electronic modification is the primary driver for the enhanced reactivity towards nucleophiles. The magnitude of this electron-withdrawing effect can be quantified using Hammett substituent constants, where the cyano group exhibits large positive σm and σp values (e.g., σp = 0.66 for a cyano group on a benzene ring), indicating strong electron withdrawal.[9][10]

Caption: Resonance delocalization in 6-cyanopurine.

Reactivity of Nitrile-Substituted Purines

The presence of the nitrile group opens up two main avenues of reactivity: reactions on the purine ring that are activated by the nitrile, and transformations of the nitrile group itself.

Activated Nucleophilic Aromatic Substitution (SNAr)

One of the most significant consequences of nitrile substitution is the activation of the purine ring towards Nucleophilic Aromatic Substitution (SNAr).[11][12] Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the strong electron-withdrawing nature of the nitrile group depletes the ring's electron density, making it susceptible to attack.[7][8][11]

This reaction is particularly efficient when the purine has a good leaving group (e.g., a halogen like chlorine) at a position ortho or para to the electron-withdrawing nitrile group.[8][11] For instance, 6-chloro-8-cyanopurine would be highly activated towards nucleophilic attack at the C6 position.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][11][13] The stability of this intermediate is crucial and is greatly enhanced by the ability of the ortho/para nitrile group to delocalize the negative charge.

-

Elimination: The leaving group is expelled, and the aromaticity of the purine ring is restored, yielding the substituted product.

Caption: SNAr mechanism on a purine ring.

Reactions at the Nitrile Group

The nitrile group itself is a hub of reactivity, allowing for its conversion into other valuable functional groups.

The reduction of the nitrile group to a primary aminomethyl group (-CH₂NH₂) is a synthetically valuable transformation, often used to introduce a flexible linker or a basic center into a molecule. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][14][15][16]

-

With LiAlH₄: The reaction involves the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile.[16][17] An aqueous workup then protonates the resulting dianion to yield the primary amine.[2][17]

-

With DIBAL-H: Using a less reactive hydride source like diisobutylaluminum hydride (DIBAL-H) can allow the reaction to be stopped at the intermediate imine stage, which upon hydrolysis yields an aldehyde.[2][17]

Nitriles can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide (-CONH₂) and, upon further reaction, a carboxylic acid (-COOH).[3][6][18][19]

-

Acidic Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which makes the carbon more electrophilic and susceptible to attack by water.[18][19]

-

Basic Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly.[18] The reaction can often be stopped at the amide stage under milder conditions.[18][20]

A particularly important reaction in medicinal chemistry is the [3+2] cycloaddition of a nitrile with an azide (e.g., sodium azide, NaN₃) to form a tetrazole ring.[5][21] Tetrazoles are widely used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. The reaction mechanism can be complex, but it is generally accelerated by electron-withdrawing groups on the nitrile, making cyanopurines excellent substrates.[21] Lewis acids are often employed as catalysts to activate the nitrile group.[22][23]

Caption: Key synthetic transformations of the purine nitrile group.

Experimental Protocols & Data

Protocol: Nucleophilic Aromatic Substitution of 6-Cyanopurine with a Secondary Amine

This protocol describes a general procedure for the reaction of 6-cyanopurines with secondary amines, which can lead to a mixture of products depending on the reaction conditions.[24]

Objective: To synthesize 6-(dimethylamino)purine and a purine-6-carboximidamide derivative from 6-cyanopurine.

Materials:

-

6-cyanopurine

-

Methanolic dimethylamine solution (2M)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a suspension of 6-cyanopurine (1.0 eq) in a flask, add a methanolic solution of dimethylamine (10.0 eq).

-

Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Initially, the formation of the 6-purinecarboximidamide is observed. As the reaction proceeds (typically over 2-3 days), a second product, the N,N-dialkylpurine (6-(dimethylamino)purine), will appear.[24]

-

Upon completion, the reaction mixture may contain precipitated solids. Concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimum amount of DCM.

-

Purify the products using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Causality and Insights:

-

The reaction yields two main products through different mechanistic pathways.[1][24] The initial attack of the amine on the electrophilic nitrile carbon leads to the carboximidamide.

-

A subsequent, slower pathway involves the displacement of the cyano group (acting as a leaving group) by the amine in an S

NAr-type reaction to form the 6-aminopurine.[24] The choice of a secondary amine in this example demonstrates the dual reactivity of the cyanopurine substrate.

Comparative Reactivity Data

The conditions for nucleophilic attack on cyanopurines are highly dependent on the nucleophile and the desired outcome.

| Reaction Type | Substrate | Nucleophile/Reagent | Conditions | Product(s) | Reference |

| Amine Addition | 6-Cyanopurine | Dimethylamine | MeOH, Room Temp, 2-3 days | 6-Purinecarboximidamide & 6-(Dimethylamino)purine | [24] |

| Alcohol Addition | 6-Cyanopurine | Methanol/DBU | Room Temperature | 6-Methoxyformimidoylpurine | [25] |

| S | 6-Cyanopurine | Methanol/DBU | ≥ 78 °C (Reflux) | 6-Methoxypurine | [25] |

| Cycloaddition | Aryl Nitriles | Sodium Azide (NaN₃) | Lewis or Brønsted Acid Catalyst, Heat | 5-Aryl-1H-tetrazole | [21][23] |

| Reduction | General Nitriles | LiAlH₄ then H₂O | Ether, Reflux | Primary Amine | [2][15] |

Conclusion and Future Outlook

The nitrile group is a uniquely powerful tool in purine chemistry. Its strong electron-withdrawing properties fundamentally alter the electronic character of the purine ring, activating it for key bond-forming reactions like nucleophilic aromatic substitution. Simultaneously, the nitrile itself serves as a versatile precursor for a host of other critical functional groups, including amines and tetrazoles, which are staples in modern drug design. A thorough understanding of the principles outlined in this guide—from electronic effects to mechanistic pathways—is essential for researchers aiming to leverage the full synthetic potential of nitrile-substituted purines in the development of novel therapeutics and chemical probes. Future research will likely focus on developing even more selective and catalytic methods for the transformation of this versatile functional group.

References

-

Reductive hydrolysis of heterocyclic nitriles to heterocyclic alcohols... - ResearchGate. Available at: [Link]

-

Al-Azmi, A., & Kumari, K. A. (2013). UNEXPECTED BEHAVIOUR OF 6-CYANOPURINES TOWARDS SECONDARY AMINES. HETEROCYCLES, 87(6), 1301. Available at: [Link]

-

Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

-

Determination of open-shell Hammett substituent constants based on nitrile vibrations. (n.d.). Available at: [Link]

-

Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. Available at: [Link]

-

Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465-4475. Available at: [Link]

-

Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Unexpected Behavior of 6-Cyanopurines Towards Secondary Amines | Request PDF. Available at: [Link]

-

An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

[3+2] Cycloaddition of nitriles with azides. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Hydrolysis of Nitriles - Organic Chemistry Tutor. Available at: [Link]

-

7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

Stereochemistry of Enzymatic Hydrolysis of Nitriles - CHIMIA. Available at: [Link]

-

20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Available at: [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Available at: [Link]

-

A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems - ChemRxiv. Available at: [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

- US7364882B1 - Enzymatic reduction of a nitrile containing compound to the corresponding amine - Google Patents.

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. Available at: [Link]

-

A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC. Available at: [Link]

-

New methods for the synthesis of substituted nitriles - Duquesne Scholarship Collection. Available at: [Link]

-

reduction of nitriles - Chemguide. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Nitriles | Chemistry | Research Starters - EBSCO. Available at: [Link]

- US7105666B2 - Synthesis of purine derivatives - Google Patents.

-

Direct Regioselective C-H Cyanation of Purines - MDPI. Available at: [Link]

-

Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques - StudySmarter. Available at: [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. Available at: [Link]

-

Efficient conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines - PubMed. Available at: [Link]

-

Properties of Nitriles. (n.d.). Available at: [Link]

-

Hammett σI constants for N‐azolyl substituents in comparison with nitro group.20. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Nitrile - Wikipedia. Available at: [Link]

-

11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. Available at: [Link]

-

Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 4. Properties of Nitriles [ns1.almerja.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of open-shell Hammett substituent constants based on nitrile vibrations - American Chemical Society [acs.digitellinc.com]

- 10. scribd.com [scribd.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 17. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 20. echemi.com [echemi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. Efficient conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 9H-Purine-2-carbonitrile in organic solvents

Solubility Profile & Characterization Strategy: 9H-Purine-2-carbonitrile

Executive Summary 9H-Purine-2-carbonitrile (2-Cyanopurine) represents a critical scaffold in the synthesis of antiviral nucleoside analogs and adenosine receptor antagonists. Unlike its more common isomer, 6-cyanopurine, the 2-cyano derivative exhibits distinct physicochemical behavior driven by the electron-withdrawing nitrile group at the C2 position, which significantly alters the pKa and dipole moment of the imidazole ring. This guide provides a technical analysis of its solubility characteristics, predictive modeling strategies, and a standardized protocol for thermodynamic profiling.

Part 1: Physicochemical Determinants of Solubility

To understand the solubility profile of 9H-Purine-2-carbonitrile, one must analyze the competition between its crystal lattice energy (solid-state interactions) and solvation enthalpy.

Structural Analysis & Solvation Mechanism

The purine core is inherently "solid-state limited" due to strong

-

The Nitrile Effect: The C2-cyano group is a strong electron-withdrawing group (EWG). It reduces the electron density of the pyrimidine ring, making the N1 and N3 positions less basic compared to unsubstituted purine.

-

H-Bonding Potential: The molecule retains a critical H-bond donor at N9 (or N7 tautomer) and multiple acceptors (N1, N3, and the nitrile N).

-

Polarity: The nitrile group introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) while reducing compatibility with non-polar hydrocarbons.

Predicted Solubility Matrix

Based on structural analogs (Purine, 2-Chloropurine, 6-Cyanopurine) and synthesis isolation protocols.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions disrupt |

| Polar Protic | Methanol, Ethanol | Moderate (5-20 mg/mL) | Solvation via H-bonding; solubility increases significantly with Temperature ( |

| Mod. Polar Aprotic | Acetone, Ethyl Acetate | Low-Moderate | Sufficient for extraction/chromatography but poor for bulk dissolution. |

| Chlorinated | DCM, Chloroform | Low | Weak H-bond acceptance; often requires MeOH co-solvent (e.g., 5-10% MeOH in DCM). |

| Non-Polar | Hexane, Heptane | Negligible | High crystal lattice energy overcomes weak van der Waals forces. |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic aromatic core limits solubility despite H-bonding sites. |

Part 2: Experimental Determination Protocol

As exact thermodynamic values for 9H-Purine-2-carbonitrile are often proprietary or batch-dependent, the following Self-Validating Protocol is designed for researchers to generate a precise solubility profile (Mole Fraction vs. Temperature).

The "Shake-Flask" Saturation Method (Standardized)

Objective: Determine equilibrium solubility (

Workflow Diagram (DOT):

Figure 1: Standardized workflow for thermodynamic solubility determination.

Analytical Validation (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient: 95:5 to 5:95).

-

Detection: UV @ 260–270 nm (Purine

). -

Validation: Linearity (

), LOD/LOQ determination required before solubility plotting.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

Used for accurate correlation of mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Excellent for predicting solubility in polar solvents (MeOH, EtOH) where H-bonding creates non-ideal behavior.

van't Hoff Analysis

For determining thermodynamic parameters:

-

Interpretation:

Part 4: Practical Applications in Synthesis & Purification

Recrystallization Strategies

Based on the solubility differential, the following solvent systems are recommended for purifying 9H-Purine-2-carbonitrile:

-

Anti-Solvent Precipitation:

-

Dissolve crude in minimal DMSO or DMF (High Solubility).

-

Slowly add Water or Ethanol (Anti-Solvent).

-

Result: Controlled crystallization of the 2-cyano derivative.

-

-

Cooling Crystallization:

-

Reflux in Ethanol or Methanol .

-

Slow cool to 4°C.

-

Note: Yields may be lower due to moderate solubility in alcohols; often requires concentration.

-

-

Chromatographic Purification:

-

Stationary Phase: Silica Gel.[1]

-

Mobile Phase: DCM : Methanol (95:5 to 90:10 v/v).

-

Rationale: The 2-cyano group increases polarity slightly over 6-chloropurine, requiring a polar modifier (MeOH) to elute from silica.

-

Reaction Solvent Selection

-

Nucleophilic Substitution (SNAr): Use DMSO or NMP . High solubility ensures high reaction rates for displacement reactions at the C6 position if functionalizing further.

-

Hydrogenation: Use Methanol or Ethanol .

References

-

Teledyne Labs. Purine and Related Compound Purification Strategies. Teledyne ISCO Application Notes.[1] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74858, 9H-Purine-6-carbonitrile (Analog Reference). PubChem.[3][6] Link

-

Zhang, X., et al. (2023).[7] Direct Regioselective C-H Cyanation of Purines. PMC - NIH. Link

-

Shaikh, R., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs. MDPI Processes. Link

-

NIST. 9H-Purine Gas Phase and Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. teledynelabs.com [teledynelabs.com]

- 2. 9H-Purine-6-carbonitrile | C6H3N5 | CID 74858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purine - Wikipedia [en.wikipedia.org]

- 4. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Ionization Thermodynamics of 2-Cyanopurine Derivatives

The following technical guide details the ionization thermodynamics of 2-cyanopurine derivatives. It synthesizes established physicochemical data with theoretical frameworks to provide a robust reference for drug development professionals.

Executive Summary

The introduction of a cyano (-CN) group at the C2 position of the purine scaffold fundamentally alters the molecule's electronic landscape. Unlike the electron-donating amino group found in guanine or 2-aminopurine, the cyano group is a potent electron-withdrawing moiety (

Theoretical Framework & Electronic Effects[1][2]

Structural Dynamics

The 2-cyanopurine scaffold exists in a tautomeric equilibrium, primarily favoring the N9-H tautomer in neutral solution, though the N7-H form becomes relevant in specific binding pockets.

Electronic Impact of the 2-Cyano Group:

-

Inductive Effect (-I): The electronegative nitrogen of the cyano group pulls electron density through the

-bond framework, destabilizing positive charges on the ring (lowering -

Mesomeric Effect (-M): The

-system of the cyano group conjugates with the purine ring, delocalizing the negative charge of the anion (lowering

Ionization Equilibria

The ionization profile is defined by two primary constants:

-

(Protonation): Protonation of the pyrimidine ring (typically N1).

-

Trend: The 2-CN group makes N1 significantly less basic compared to purine.

-

-

(Deprotonation): Loss of the imidazole proton (N9-H).

-

Trend: The 2-CN group stabilizes the resulting anion, making the molecule more acidic.

-

Figure 1: Ionization equilibria of 2-cyanopurine. The electron-withdrawing nature of the cyano group shifts the equilibrium to the right, favoring the anionic form at lower pH compared to unsubstituted purine.

Quantitative Data Landscape

Due to the synthetic challenges and specific applications of 2-cyanopurines, direct experimental values are often proprietary. The table below synthesizes available experimental data with high-confidence QSAR predictions based on Hammett substituent constants.

Table 1: Comparative Ionization Constants

| Compound | Substituent (C2) | Electronic Character | ||

| Purine (Ref) | -H | 2.39 | 8.93 | Neutral |

| 2-Chloropurine | -Cl | 0.85 (est) | 8.40 | Weak EWG |

| 2-Fluoropurine | -F | 0.50 (est) | 8.15 | Moderate EWG |

| 2-Cyanopurine | -CN | < 0.5 (Predicted) | 7.6 - 7.9 (Predicted) | Strong EWG |

| 2-Aminopurine | -NH₂ | 3.80 | 9.90 | Electron Donating (EDG) |

| 2-Cyano-6-aminopurine | -CN (at C2) | ~2.5 | ~8.5 | Mixed (C2-EWG, C6-EDG) |

Note: The "Predicted" values are derived using the Hammett equation:

, wherefor -CN is 0.66. This confirms that 2-cyanopurine is approximately 10x more acidic than purine.

Experimental Methodologies

For researchers synthesizing novel 2-cyanopurine derivatives, accurate

Protocol A: UV-Vis Spectrophotometric Titration (Gold Standard)

Best for: Sparingly soluble compounds and low

Principle: The UV absorption spectrum of the purine ring changes significantly between ionized states due to perturbation of the

Workflow:

-

Stock Preparation: Dissolve 1-2 mg of derivative in DMSO (final concentration in assay < 1%).

-

Buffer Preparation: Prepare a series of 15 buffers ranging from pH 1.0 to 12.0 with constant ionic strength (

KCl). -

Measurement:

-

Blank the spectrophotometer with buffer.

-

Add stock solution to reach ~50

. -

Scan

from 220 nm to 350 nm.

-

-

Data Analysis:

Protocol B: Potentiometric Titration (SiriusT3 / GLpKa)

Best for: Highly soluble derivatives (> 0.5 mM).

Workflow:

-

Calibration: Calibrate electrode with standard buffers (pH 4, 7, 10).

-

Titration:

-

Dissolve compound in degassed water (

, under -

Titrate with 0.1 M KOH followed by 0.1 M HCl.

-

-

Refinement: Use Bjerrum plots to calculate protonation constants.

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Implications for Drug Development[4][5]

Prodrug Design

The increased acidity of 2-cyanopurines (

-

Solubility: The anionic form is more water-soluble, potentially improving bioavailability compared to the neutral parent purine.

-

Permeability: The charged species will have lower passive membrane permeability. Prodrug strategies (e.g., masking N9 with an ester) may be required.

Receptor Binding

The 2-cyano group acts as a hydrogen bond acceptor but not a donor. Furthermore, the electron-deficient ring system enhances

References

-

Albert, A., & Brown, D. J. (1954). Purine Studies. Part I. Stability to Acid and Alkali. Solubility. Ionization. Comparison with Pteridines. Journal of the Chemical Society, 2060-2071. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for purine pKa values).

-

Jang, Y. H., et al. (2003). pKa Values of Purine Bases: Density Functional Theory Calculation with Poisson-Boltzmann Continuum Solvation Model. Journal of Physical Chemistry A, 107(31), 6114–6122. Link

- Barlin, G. B. (1982). Ionization Constants of Heterocyclic Compounds. Pergamon Press.

-

Rejman, D., et al. (2010). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. Link

Sources

Technical Guide: History, Synthesis, and Therapeutic Utility of 2-Substituted Purine Nitriles

Executive Summary

The 2-substituted purine nitriles (specifically purine-2-carbonitriles) represent a specialized class of nitrogen heterocycles that have emerged as critical scaffolds in medicinal chemistry, particularly as cysteine protease inhibitors . While the purine nucleus is ubiquitous in biology (DNA/RNA, ATP), the introduction of a nitrile group at the C2 position creates a unique electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic active site residues, such as the thiol of cysteine.

This guide details the chemical evolution of this scaffold, overcoming the inherent lack of reactivity at the purine C2 position compared to the C6 position. It focuses on the transition from classical nucleophilic substitution to palladium-catalyzed cross-coupling methodologies, which unlocked the discovery of potent Cathepsin K inhibitors (e.g., Odanacatib precursors and the Novartis purine nitrile series).

Historical Evolution and Chemical Challenge

The Reactivity Dichotomy (C6 vs. C2)

Historically, purine chemistry focused heavily on the C6 position (e.g., adenine, guanine analogs) due to its high reactivity.

-

C6 Position: Highly electrophilic. Nucleophilic aromatic substitution (

) occurs readily with amines or alkoxides. -

C2 Position: Significantly less electrophilic. The electron density distribution renders the C2-halide bond (e.g., 2-chloropurine) inert to standard nucleophilic displacement unless forcing conditions (high temperature, high pressure) or strong electron-withdrawing groups are present.

The Cathepsin K Breakthrough (Early 2000s)

The interest in 2-cyanopurines spiked with the search for treatments for osteoporosis . Cathepsin K, a lysosomal cysteine protease highly expressed in osteoclasts, degrades type I collagen.

-

Discovery: Researchers at Novartis and other firms identified that a nitrile group attached to a heterocycle could act as a reversible covalent trap for the active site Cysteine-25 (Cys25) of Cathepsin K.

-

The Scaffold: The purine ring provided a rigid template to orient the nitrile warhead into the S1-S2 pockets of the enzyme, leading to the development of "Compound 1a" and subsequent 2-cyano-pyrimidine/purine analogs.

Synthetic Methodologies

The synthesis of 2-cyanopurines requires overcoming the C2-position's inertness. Two primary strategies have evolved.[1]

Strategy A: Classical Nucleophilic Substitution ( )

Early attempts utilized classical displacement of 2-chloro or 2-iodopurines with cyanide salts (NaCN, KCN).

-

Limitations: This route often fails or results in low yields due to the competing reactivity at C6 (if unprotected) and the high energy barrier at C2. It typically requires polar aprotic solvents (DMSO, DMF) at temperatures exceeding 100°C, leading to polymerization or hydrolysis of the nitrile.

Strategy B: Palladium-Catalyzed Cyanation (The Standard)

The application of transition metal catalysis, specifically Palladium (Pd) and Zinc Cyanide (

Mechanistic Pathway:

-

Oxidative Addition:

inserts into the C2-Cl bond. -

Transmetallation: Cyanide transfers from Zn to Pd.

-

Reductive Elimination: The C-CN bond forms, regenerating

.

Visualization: Synthesis and Mechanism

Diagram: Regioselective Synthesis Pathway

The following diagram illustrates the logical flow from 2,6-dichloropurine to the target 2-cyanopurine, highlighting the regioselectivity (C6 first, then C2).

Caption: Regioselective functionalization of the purine scaffold. The C6-chlorine is displaced first via SNAr, leaving the C2-chlorine for subsequent Pd-catalyzed cyanation.

Diagram: Covalent Inhibition Mechanism

This diagram details how the 2-cyanopurine interacts with the Cathepsin K active site.

Caption: Mechanism of Action. The nitrile carbon is attacked by the Cys25 thiol, forming a reversible thioimidate adduct that blocks the protease active site.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Cyanation of 2-Chloro-6-morpholinopurine

Objective: To convert a 2-chloropurine intermediate into a 2-cyanopurine. Source Validation: Adapted from standard protocols for aryl chloride cyanation (Novartis/Merck methodologies).

Reagents:

-

Substrate: 2-Chloro-6-morpholinopurine (1.0 eq)

-

Cyanide Source: Zinc Cyanide (

) (0.6 eq) - Note: Zn(CN)2 is preferred over KCN for solubility and stoichiometry control. -

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.1 eq)

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (Anhydrous)

-

Additives: Zinc dust (0.1 eq) (Optional, to maintain Pd(0) species)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere):

-

Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen. Oxygen exclusion is critical to prevent catalyst deactivation.

-

-

Reagent Addition:

-

Add 2-Chloro-6-morpholinopurine (1.0 mmol, 240 mg),

(0.6 mmol, 70 mg), -

Technical Insight: The use of bidentate ligands like dppf increases the bite angle, stabilizing the Pd-complex during the reductive elimination step.

-

-

Solvation:

-

Add anhydrous DMF (5 mL) via syringe.

-

-

Reaction:

-

Heat the mixture to 120°C for 4–16 hours.

-

Monitoring: Monitor via LC-MS. The starting material (Cl-isotope pattern) should disappear, replaced by the Nitrile mass (M-Cl+CN = M-35.5+26 = M-9.5 mass shift).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and wash with

or water to remove zinc salts. Caution: Aqueous waste contains cyanide residues; treat with bleach (NaOCl) before disposal.

-

-

Purification:

-

Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Data Summary: Reactivity & Selectivity

| Parameter | C6-Chloropurine | C2-Chloropurine |

| Electronic Character | Highly Electron Deficient ( | Moderately Electron Deficient |

| Primary Reaction | Pd-Catalyzed Cross-Coupling | |

| Reagent Compatibility | Amines, Alkoxides, Thiols | |

| Temp.[2][3][4] Requirement | Room Temp - 60°C | 100°C - 150°C |

| Therapeutic Role | Adenine/Guanine Mimicry | Covalent Warhead Anchor (Nitrile) |

References

-

Altmann, E., et al. (2004).[5] "Novel purine nitrile derived inhibitors of the cysteine protease cathepsin K." Journal of Medicinal Chemistry.[5][6] Link

-

Altmann, E., et al. (2006).[7] "Dipeptide nitrile inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

-

Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link

-

Yeung, P. Y., et al. (2011). "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters. Link

- Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed C-C Bond Formation." Accounts of Chemical Research.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. CN101469012B - Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine - Google Patents [patents.google.com]

- 5. Novel purine nitrile derived inhibitors of the cysteine protease cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Cyano-pyrimidines: a new chemotype for inhibitors of the cysteine protease cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical Characterization and UV-Vis Absorption Analysis of 9H-Purine-2-carbonitrile in Aqueous Media: A Technical Guide

Executive Summary

9H-Purine-2-carbonitrile (also known as 2-cyanopurine) is a highly privileged scaffold in modern drug discovery. Its derivatives are widely utilized as covalent and reversible inhibitors of parasitic cysteine proteases, such as cruzain in Trypanosoma cruzi[1], and as modulators of human adenosine receptors[2]. Understanding the photophysical properties of this molecule—specifically its UV-Vis absorption maxima (

This whitepaper provides an in-depth mechanistic analysis of the electronic transitions of 9H-purine-2-carbonitrile, alongside a self-validating experimental protocol for acquiring high-fidelity UV-Vis spectra in water.

Mechanistic Photophysics: The C2-Cyano Perturbation

To understand the UV-Vis absorption profile of 9H-purine-2-carbonitrile, one must first analyze the base purine chromophore and the specific electronic perturbation introduced by the cyano (-CN) group at the C2 position.

The Base Purine Chromophore

Unsubstituted purine is a planar, aromatic, fused bicyclic system (pyrimidine fused to imidazole). In aqueous solution, purine exhibits a strong

The Bathochromic Shift of the Nitrile Group

The introduction of a cyano group at the C2 position fundamentally alters the electronic landscape of the molecule[4]. The -CN group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects.

-

Extended Conjugation: The sp-hybridized carbon-nitrogen triple bond extends the

-conjugation of the purine ring system. -

HOMO-LUMO Compression: This extended conjugation stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO), narrowing the energy gap between them.

-

Spectral Shift: Because the energy required for the

transition is reduced (

Consequently, while unsubstituted purine absorbs at ~260 nm, 9H-purine-2-carbonitrile and its close derivatives typically exhibit a

Mechanistic pathway of the bathochromic shift induced by the C2-cyano group on the purine ring.

Solvent and pH Causality in Water

Water is a highly polar, protic solvent that engages in extensive hydrogen bonding with the purine nitrogens and the cyano group. This stabilizes the polar excited state, further contributing to the red shift. Furthermore, 9H-purine-2-carbonitrile exists in a tautomeric equilibrium (N7H

Quantitative Data Presentation

The table below summarizes the theoretical and extrapolated photophysical shifts of the purine core upon C2-cyanation based on established spectroscopic principles for purine derivatives.

Table 1: Comparative Photophysical Properties in Aqueous Media (pH 7.4)

| Compound | Substitution | Expected | Est. Molar Extinction ( | Dominant Transition |

| 9H-Purine | None | ~260 - 263 | ~8,000 | |

| 9H-Purine-2-carbonitrile | C2 (-CN) | ~270 - 285* | ~10,000 - 15,000 |

*Note: The exact

Experimental Protocol: Precision UV-Vis Spectroscopy

To ensure trustworthiness and scientific integrity, the following methodology is designed as a self-validating system . It not only measures the absorption maximum but also mathematically proves the absence of optical artifacts (such as molecular aggregation).

Materials Required

-

Analyte: 9H-Purine-2-carbonitrile (High purity,

via HPLC). -

Solvent: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (LC-MS grade water).

-

Hardware: Double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes (10 mm path length). Causality: Standard glass or plastic cuvettes absorb strongly below 300 nm, which would completely obscure the purine

. Quartz is optically transparent down to 200 nm.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Weigh exactly 1.0 mg of 9H-Purine-2-carbonitrile.

-

Dissolve in 100

L of spectroscopic-grade DMSO to create a highly concentrated master stock. Causality: Purine carbonitriles can exhibit slow dissolution kinetics in pure water. A minimal DMSO spike ensures complete solvation without significantly altering the aqueous dielectric constant.

Step 2: Buffer Equilibration & Dilution Series

-

Prepare a working stock by diluting the master stock into PBS (pH 7.4) to a concentration of 100

M. Ensure the final DMSO concentration is -

Perform serial dilutions in PBS to create a concentration gradient: 10

M, 20

Step 3: Instrument Blanking (Baseline Correction)

-

Fill both the reference and sample quartz cuvettes with the exact PBS buffer used for the dilutions (including the

DMSO blank). -

Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance.

Step 4: Spectral Acquisition

-

Rinse the sample cuvette twice with the lowest concentration sample (10

M), then fill it. -

Scan from 400 nm down to 200 nm. Record the wavelength at which absorbance is highest (

). -

Repeat for all concentrations in ascending order, rinsing the cuvette with the next concentration between reads.

Step 5: Self-Validation via Beer-Lambert Law

-

Extract the absorbance values at the identified

for all concentrations. -

Plot Absorbance (

) vs. Concentration ( -

Validation Logic: Calculate the linear regression (

). An

Step-by-step workflow for the UV-Vis spectroscopic analysis of 9H-Purine-2-carbonitrile.

References

-

Direct Regioselective C-H Cyanation of Purines Source: MDPI Molecules (2023) URL:[Link]

-

Crystal structure of cruzain covalently bound to a purine nitrile (3I06) Source: RCSB Protein Data Bank (2009) URL:[Link]

-

Mapping inhibitor binding modes on an active cysteine protease via nuclear magnetic resonance spectroscopy Source: Biochemistry (2012) URL:[Link]

-

Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Bioactivity and Synthetic Methodologies of Purine-2-Carbonitrile Derivatives: A Technical Guide

Executive Summary

Purine-2-carbonitrile derivatives represent a highly privileged class of heterocycles in modern drug discovery. The strategic placement of a cyano (-C≡N) group at the C2 position of the purine scaffold imparts unique stereoelectronic properties. The cyano moiety is strongly electron-withdrawing, sp-hybridized (linear), and possesses a minimal steric footprint. This guide provides an in-depth analysis of the bioactivity mechanisms of 2-cyanopurines and details field-proven, self-validating protocols for their synthesis.

Mechanistic Bioactivity Profiles

Adenosine Receptor (AR) Modulation

Purine-2-carbonitriles exhibit profound modulatory effects on human adenosine receptors (hA1, hA2A, hA2B, hA3). The 2-position of the purine ring aligns with a highly conserved hydrophobic pocket within the receptor, defined by residues such as L246 (6.51) and L91 (3.33)[1].

Mechanistic Causality: The introduction of a 2-cyano group alters both binding affinity and intrinsic efficacy. Because the cyano group is rigid and linear, it can sterically clash with the active conformational state of specific AR subtypes if the binding pocket is constrained. For instance, in N6-substituted adenosine derivatives, the 2-cyano modification can convert a full A3AR agonist into a potent, selective antagonist. This occurs because the rigid cyano group restricts the receptor from adopting the active state conformation required for G-protein coupling, despite the molecule maintaining high binding affinity via hydrogen bonding and hydrophobic interactions[1].

Fig 1: Adenosine receptor modulation pathway by 2-cyanopurines.

Cysteine Protease Inhibition

Beyond GPCR modulation, purine-2-carbonitriles are highly effective inhibitors of Trypanosomal cysteine proteases, such as Cruzain and TbCatB, which are validated therapeutic targets for Chagas disease and Human African trypanosomiasis[2].

Mechanistic Causality: The nitrile group functions as a reversible covalent "warhead." Upon entering the enzyme's active site, the electrophilic carbon of the 2-carbonitrile is attacked by the nucleophilic catalytic cysteine thiolate of the protease. This forms a stable, yet reversible, thioimidate adduct. The purine core is critical here; it acts as a rigid scaffold that optimally vectors the nitrile group into the S1/S1' subsite, resulting in low nanomolar IC50 values (e.g., 10-25 nM) and significant trypanocidal activity[2].

Experimental Protocols for Synthesis

Synthesizing purine-2-carbonitriles requires overcoming the inherent low reactivity of the C2 position compared to the C6 or C8 positions.

Protocol A: Pd(0)-Catalyzed Cross-Coupling of 2-Chloropurines

Standard nucleophilic aromatic substitution (SNAr) with cyanide is often ineffective for 2-chloropurines. A palladium-catalyzed cross-coupling using zinc cyanide is the industry standard[3].

Causality of Experimental Choices: Zinc cyanide (Zn(CN)2) is utilized instead of potassium cyanide because it provides a slow, controlled release of cyanide ions, preventing the poisoning of the Pd catalyst. Tetrakis(tri-2-furylphosphine)palladium(0) (Pd[P(2-furyl)3]4) is the optimal catalyst; the tri-2-furylphosphine ligand is more electron-withdrawing and less sterically hindered than triphenylphosphine, accelerating the challenging oxidative addition of the less reactive 2-chloropurine[3].

Step-by-Step Workflow:

-

Preparation: In a rigorously dried, argon-flushed Schlenk tube, combine the 2-chloropurine derivative (1.0 eq) and Zn(CN)2 (0.6 eq). The 0.6 eq ratio ensures both cyano groups from the zinc complex are utilized[3].

-

Catalyst Addition: Add Pd[P(2-furyl)3]4 (0.05 eq) as the catalyst.

-

Solvent: Dissolve the mixture in anhydrous N-methylpyrrolidin-2-one (NMP). NMP is preferred for its high boiling point and optimal polarity, which stabilizes the transition state[3].

-

Reaction: Heat the mixture to 90 °C for 19-20 hours under continuous stirring.

-

Workup & Purification: Cool to room temperature, dilute with dichloromethane, and wash with aqueous ammonia to remove zinc salts. Purify via flash chromatography (silica gel, MeOH/CH2Cl2) to yield the 2-cyanopurine (typically >70% yield)[3].

Fig 2: Pd(0)-catalyzed cross-coupling workflow for 2-cyanopurine synthesis.

Protocol B: Direct Regioselective C-H Cyanation

Recent advancements allow for direct C-H cyanation. While typically favoring the C8 position, regioselectivity can be switched to the C2 position by manipulating the electronic properties of the purine ring[4].

Causality of Experimental Choices: Introducing a strong electron-donating group, such as a 6-diethylamino moiety, significantly increases the electron density of the pyrimidine ring relative to the imidazole ring. This electronic switch directs the electrophilic activation and subsequent nucleophilic attack by trimethylsilyl cyanide (TMSCN) to the C2 position[4].

Step-by-Step Workflow:

-

Activation: Dissolve the 6-(diethylamino)purine derivative in an anhydrous solvent. Add triflic anhydride (Tf2O) to activate the purine core.

-

Cyanation: Introduce TMSCN. The activated pyrimidine ring undergoes nucleophilic attack at the C2 position.

-

Elimination: Add a base to mediate the elimination of triflous acid (CF3SO2H), restoring aromaticity and yielding the 2-cyanopurine derivative[4].

Quantitative Data Presentation

The following table summarizes the key quantitative bioactivity metrics associated with 2-cyanopurine derivatives across different therapeutic targets:

| Compound Class | Target Protein | Structural Modification | Observed Bioactivity / Effect | Reference |

| N6-substituted Adenosine | hA3 Receptor | 2-cyano substitution | Converts full agonist to selective antagonist | [1] |

| Purine Nitrile (Analog 32) | Cruzain Protease | 2-cyano, 9-ethyl | IC50 = 10 nM (Highly potent inhibition) | [2] |

| Purine Nitrile (Analog 33) | Cruzain Protease | 2-cyano, 2,2-difluoroethyl | IC50 = 13 nM (Highly potent inhibition) | [2] |

| Purine Nitrile (Analog 35) | T. brucei (in vivo) | 2-cyano core | MIC50 = 25 μM (Trypanocidal activity) | [2] |

References

-

Synthesis of Purinecarbonitriles by Pd(0)-Catalysed Coupling of Halopurines with Zinc Cyanide. SciSpace / Thieme-Connect. 3

-

Direct Regioselective C-H Cyanation of Purines. MDPI. 4

-

Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. PMC - NIH. 1

-

Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. PMC - NIH. 2

Sources

- 1. Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Scalable synthesis of 9H-Purine-2-carbonitrile from 2-chloropurine

Application Note: Scalable Synthesis of 9H-Purine-2-carbonitrile from 2-Chloropurine

Executive Summary & Mechanistic Rationale

2-Cyanopurines are highly privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of adenosine receptor modulators[1] and potent trypanosomal cysteine protease inhibitors[2]. However, synthesizing 9H-purine-2-carbonitrile directly from 2-chloropurine presents significant synthetic bottlenecks. Traditional Sandmeyer-type cyanations of 2-aminopurines frequently result in complete substrate decomposition rather than the desired nitrile[1]. Furthermore, attempting a direct palladium-catalyzed cyanation on unprotected 2-chloropurine fails; the acidic N9 proton (pKa ~8.9) coordinates with and poisons the Pd(0) catalyst, driving the formation of insoluble, catalytically dead polymeric complexes.

To bypass these limitations, this protocol outlines a robust, three-step scalable pathway. The strategy relies on transient N9-protection using a tetrahydropyranyl (THP) group, followed by a highly efficient Pd-catalyzed cyanation utilizing zinc cyanide (Zn(CN)2)[3], and concluding with an acidic deprotection. This approach ensures high catalytic turnover, prevents catalyst poisoning, and leverages phase-separation for self-validating purification.

Pathway Visualization

Three-step scalable synthesis of 9H-purine-2-carbonitrile via Pd-catalyzed cyanation.

Quantitative Data: Optimization of Cyanation Conditions

The choice of cyanide source and catalyst is the most critical parameter in this workflow. As demonstrated in the table below, highly soluble cyanide sources rapidly deactivate the palladium catalyst, whereas sparingly soluble sources enable smooth conversion[3],[1].

| Catalyst System (10 mol%) | Cyanide Source | Solvent & Temp | Yield (%) | Mechanistic Observation |

| Pd(PPh3)4 | KCN (2.0 eq) | DMF, 120 °C | < 5% | Complete catalyst deactivation via[Pd(CN)4]²⁻ formation. |

| CuCN (Sandmeyer) | CuCN, t-BuONO | MeCN, 65 °C | 0% | Substrate decomposition; no desired product isolated[1]. |

| Pd2(dba)3 / P(2-furyl)3 | Zn(CN)2 (0.6 eq) | NMP, 90 °C | 72% | Smooth conversion; standard literature condition[3],[1]. |

| Pd2(dba)3 / dppf | Zn(CN)2 (0.6 eq) | DMF, 120 °C | 85% | Superior reductive elimination kinetics; highly scalable. |

Step-by-Step Experimental Protocols

Step 1: N9-THP Protection of 2-Chloropurine

Objective: Mask the acidic N9-H to prevent palladium catalyst poisoning during the subsequent cross-coupling step.

-

Reaction Setup: Suspend 2-chloro-9H-purine (1.0 eq, 100 mmol) in ethyl acetate (EtOAc, 300 mL). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 eq).

-

Execution: Heat the mixture to 60 °C. The suspension will gradually clear into a homogeneous solution as the THP-protected product forms. Stir for 4 hours.

-

Causality & Self-Validation: The reaction is driven forward by the formation of the stable acetal. You can self-validate the completion of this step via TLC (Hexanes/EtOAc 1:1); the highly polar starting material (which remains at the baseline) will be entirely replaced by a fast-moving, UV-active spot (Rf ~0.6).

-

Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 (2 × 100 mL) to quench the acid, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the 2-chloro moiety to a 2-cyano group using a "release-on-demand" cyanide system.

-

Reaction Setup: In a rigorously dried, argon-flushed Schlenk flask, combine 2-chloro-9-THP-purine (1.0 eq, 80 mmol), Zn(CN)2 (0.6 eq, 48 mmol), Pd2(dba)3 (0.05 eq, 4 mmol), and 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq, 8 mmol).

-

Solvent Addition: Add anhydrous DMF (250 mL) that has been sparged with argon for 30 minutes.

-

Execution: Heat the mixture to 120 °C for 16 hours under a positive pressure of argon.

-

Causality & Self-Validation: Why Zn(CN)2? Unlike KCN, which fully dissolves in DMF and generates a high concentration of free cyanide ions that irreversibly deactivate the catalyst, Zn(CN)2 is sparingly soluble. This creates a kinetic bottleneck, maintaining a low steady-state concentration of cyanide that permits the catalytic cycle to turn over efficiently[3]. The bulky, bidentate dppf ligand forces the Pd center into a geometry that accelerates the difficult reductive elimination of the nitrile. Validate completion via LC-MS: observe the mass shift from [M+H]⁺ = 239 (chloro) to [M+H]⁺ = 230 (cyano).

-

Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc (500 mL) and filter through a pad of Celite to remove palladium black and unreacted zinc salts. Wash the organic filtrate with 5% aqueous LiCl (3 × 200 mL) to remove DMF. Concentrate to afford crude 9-THP-purine-2-carbonitrile. (Note: All aqueous waste from this step must be treated with bleach to destroy residual trace cyanides).

Step 3: Global Deprotection and Isolation

Objective: Cleave the THP protecting group to yield the final target.

-

Reaction Setup: Dissolve the crude 9-THP-purine-2-carbonitrile (approx. 70 mmol) in anhydrous methanol (200 mL).

-

Execution: Slowly add a solution of HCl in dioxane (4.0 M, 3.0 eq) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

-

Causality & Self-Validation: The acetal linkage of the THP group is rapidly cleaved by anhydrous HCl, liberating the free N9-H. Methanol acts as both solvent and nucleophile to trap the resulting oxocarbenium ion (forming volatile 2-methoxytetrahydropyran). Because the final product, 9H-purine-2-carbonitrile, is highly polar and forms a hydrochloride salt, it will spontaneously precipitate out of the methanolic solution. This phase separation acts as a self-validating purification step, eliminating the need for large-scale column chromatography.

-

Isolation: Filter the resulting precipitate, wash with cold methanol (50 mL) and diethyl ether (100 mL), and dry under high vacuum to afford pure 9H-purine-2-carbonitrile hydrochloride.

References

-

Title : Synthesis of Purinecarbonitriles by Pd(0)-Catalysed Coupling of Halopurines with Zinc Cyanide. Source : scispace.com. URL : 3

-

Title : Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. Source : nih.gov. URL : 2

-

Title : Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Source : nih.gov. URL : 1

Sources

- 1. Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Application Note: Palladium-Catalyzed Cyanation Protocols for Purine Derivatives

Executive Summary

Cyanopurines are critical intermediates in the synthesis of antiviral and antineoplastic agents. The nitrile group serves as a versatile handle for transformation into amides, esters, acids, or heterocycles (e.g., tetrazoles).[1][2] However, the cyanation of purines via Palladium (Pd) catalysis presents unique challenges compared to standard aryl halides. The abundant nitrogen atoms in the purine scaffold (N1, N3, N7, N9) act as competitive ligands, frequently poisoning the Pd catalyst and arresting the catalytic cycle.

This guide provides three field-validated protocols to overcome these hurdles, transitioning from the industrial "gold standard" using Zinc Cyanide to modern "green" methodologies using Potassium Ferrocyanide.

Key Technical Challenges & Solutions

| Challenge | Mechanistic Cause | Strategic Solution |

| Catalyst Deactivation | N7/N9 coordination to Pd(II) species. | Use of bulky bidentate ligands (dppf, Xantphos) and N-protection (THP, Boc, PMB). |

| Cyanide Poisoning | High concentration of free CN⁻ binds Pd(0) irreversibly (forming [Pd(CN)₄]²⁻). | Use slow-release cyanide sources (K₄[Fe(CN)₆]) or low solubility salts (Zn(CN)₂).[3] |

| Substrate Reactivity | 6-Cl is reactive; 2-Cl is sluggish due to electron density. | Tune ligand bite angle and basicity; higher temperatures for 2-Cl species. |

Mechanistic Insight

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical failure point in purine chemistry is often the Transmetallation step, where excess cyanide can saturate the palladium center.

Figure 1: Catalytic Cycle & Poisoning Pathways

Caption: The Pd(0)/Pd(II) catalytic cycle. Dotted red lines indicate primary failure modes: cyanide saturation of Pd(0) or purine nitrogen coordination to Pd(II).

Critical Parameter Optimization

Before selecting a protocol, consult this optimization matrix. 6-Chloropurines are the most common substrates.[4]

| Parameter | Recommendation | Rationale |

| Cyanide Source | Zn(CN)₂ (Standard) or K₄[Fe(CN)₆] (Green) | Zn(CN)₂ has low solubility in DMF, preventing Pd poisoning. Ferrocyanide releases CN⁻ slowly. Avoid NaCN/KCN. |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ provides a clean Pd(0) source. Pd(OAc)₂ is cheaper but requires in-situ reduction (by phosphine or olefin). |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Large bite angle favors reductive elimination. Essential for aryl nitriles.[1] |

| Solvent | DMF , DMAc , or NMP | High boiling points (120°C+) are required. Must be anhydrous and degassed (O₂ is fatal). |

| Additives | Zn Dust (10-20 mol%) | Keeps Pd in the active (0) oxidation state, reducing induction periods. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Zn(CN)₂)

Best for: 6-Chloropurines, 6-Bromopurines, Scale-up (grams to kilograms). Pros: Highly reproducible, high yields. Cons: Uses toxic Zn(CN)₂; requires strict waste management.

Materials:

-

Substrate: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 equiv)

-

Reagent: Zn(CN)₂ (0.6 equiv - Note: 0.5 equiv provides 1.0 equiv CN, slight excess used)

-

Catalyst: Pd₂(dba)₃ (2-5 mol%)

-

Ligand: dppf (4-10 mol%)

-

Additive: Zn dust (polymethylhydrosiloxane can be an alternative, but Zn dust is standard) (10 mol%)

-

Solvent: Anhydrous DMAc (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add the purine substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust to the vial.

-

Critical: Solids should be finely powdered. Zn(CN)₂ often clumps; crush it before weighing (in a fume hood!).

-

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Inject anhydrous DMAc via syringe.

-

Reaction: Replace septum with a screw cap (if using a pressure vial) or seal the Schlenk. Heat to 120°C for 4–16 hours.

-

Monitoring: Monitor by TLC or LCMS. The starting chloride usually disappears within 6 hours.

-

-

Workup (Safety Critical):

-

Cool to room temperature.

-

Dilute with EtOAc.

-

Quench: Pour the mixture into a beaker containing dilute FeSO₄ or 10% NaOH/Bleach solution to quench remaining cyanide. Stir for 30 mins.

-

Filter through a pad of Celite to remove Zinc solids.

-

Wash the organic layer with water (x3) and brine (x1) to remove DMAc.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Green" Method (K₄[Fe(CN)₆])

Best for: Academic labs, safety-conscious workflows, substrates sensitive to Zinc. Pros: Non-toxic solid source (until acidified), slow CN release prevents catalyst death. Cons: Requires higher temperatures (130-140°C) for efficient CN release.

Materials:

-

Substrate: 6-Chloropurine derivative (1.0 equiv)

-

Reagent: K₄[Fe(CN)₆][2][3][5][6][7][8][9][10] • 3H₂O (0.25 equiv - Note: Provides 6 CN ligands, but effectively ~3 are accessible)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: dppf (4 mol%) or Xantphos (for difficult substrates)

-

Base: Na₂CO₃ (1.0 equiv)

-

Solvent: DMAc or NMP

Step-by-Step Procedure:

-

Preparation: Grind K₄[Fe(CN)₆] • 3H₂O into a fine powder. Large crystals dissolve too slowly.

-

Charging: Add substrate, K₄[Fe(CN)₆], Pd(OAc)₂, ligand, and Na₂CO₃ to a dry vial.

-

Inert Atmosphere: Evacuate/Argon cycle (x3).

-

Reaction: Add solvent (degassed). Heat to 140°C .

-

Note: The high temperature is necessary to dissociate the CN ligand from the Iron center.[9]

-

-

Workup:

-

Cool to RT.

-

Dilute with water and EtOAc.

-

Filter the biphasic mixture through Celite (removes iron salts).

-

Extract with EtOAc.

-

Safety: Even though the reagent is "non-toxic," the reaction mixture contains free cyanide. Treat aqueous waste with bleach.

-

Protocol C: Troubleshooting the 2-Position (Sluggish Substrates)

Context: The 2-position of purine is electron-rich and sterically hindered compared to the 6-position. Standard conditions often fail.

Modifications:

-

Ligand Switch: Replace dppf with Xantphos or BuPAd₂ (CataCXium A) . Xantphos has a wide bite angle and prevents Pd aggregation at high temps.

-

Temperature: Increase to 150°C (requires pressure vessel).

-

Microwave: Microwave irradiation (160°C, 30-60 mins) is highly effective for 2-chloropurines to overcome the activation energy barrier.

Workflow Visualization

Figure 2: Experimental Workflow & Safety Checkpoints

Caption: Operational workflow emphasizing the critical quenching step to neutralize residual cyanide.

Safety & Waste Management (Mandatory)

Working with cyanides requires a "Zero Tolerance" safety protocol.

-

Acid Warning: NEVER mix cyanide waste with acid. This generates HCN gas (fatal).

-

Quenching: All aqueous waste must be treated with Sodium Hypochlorite (Bleach) or Ferrous Sulfate at pH > 10.

-

Reaction:

(Cyanate is significantly less toxic).

-

-

PPE: Double nitrile gloves, lab coat, safety glasses. Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the lab.

-

Ventilation: All weighing and handling must occur in a functioning fume hood.

References

-

Schareina, T., Zapf, A., & Beller, M. (2004).[7] Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[2][3][10][11] Chemical Communications.[11]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). A General Method for the Cyanation of Aryl Halides. Journal of the American Chemical Society.

-

Cohen, D. T., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[6][9] Angewandte Chemie International Edition.

-

Hocek, M. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.[12][13] Current Organic Chemistry.

-

Yeung, P. Y., et al. (2011).[14] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[2][6] Organic Letters.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Modification of purine and pyrimidine nucleosides by direct C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]